(E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

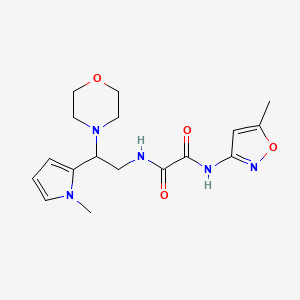

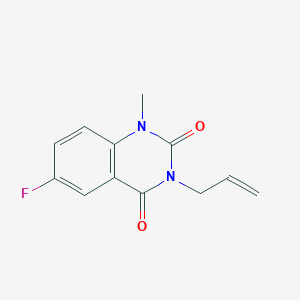

“(E)-4-methyl-N’-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carbohydrazide group, which is a derivative of carboxylic acid where the hydroxyl group has been replaced by a hydrazide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a carbohydrazide group. The presence of the nitro group attached to the benzylidene moiety would contribute to the electron-withdrawing nature of this compound, potentially affecting its reactivity .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is a strong electron-withdrawing group. This could make the compound more susceptible to nucleophilic attack .

Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

Photosensitive Protecting Groups

This class of compounds, including those with nitrobenzylidene groups, plays a crucial role in synthetic chemistry. They are used to protect reactive sites in molecules during chemical reactions, allowing for selective modifications of molecules. The ability to remove these protecting groups with light (photolysis) provides a tool for precise spatial and temporal control in the synthesis and modification of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity Analysis

Analytical Methods for Antioxidant Activity

The compound's structural features, such as the phenyl and nitro groups, suggest potential antioxidant properties. Research in this area focuses on developing and evaluating methods to determine antioxidant activity, which is crucial for assessing the therapeutic potential of compounds in medicine and pharmacy. These methods are essential for identifying compounds that can mitigate oxidative stress, a factor in many chronic diseases (Munteanu & Apetrei, 2021).

Therapeutic Applications of Pyrazolines

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives, to which the compound is related, have been explored for various pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. These compounds' interaction with biological systems provides a basis for developing new therapeutic agents. The structure-activity relationship (SAR) studies of pyrazolines help in understanding how modifications in the chemical structure can enhance biological activity (Shaaban, Mayhoub, & Farag, 2012).

Knoevenagel Condensation in Anticancer Agent Development

Knoevenagel Condensation Products in Anticancer Research

Knoevenagel condensation, a reaction that could be relevant for synthesizing or modifying compounds like "(E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide," plays a significant role in developing anticancer agents. This reaction is used to create α, β-unsaturated compounds with potent biological activities, indicating that compounds synthesized through this method could have applications in cancer therapy (Tokala, Bora, & Shankaraiah, 2022).

Wirkmechanismus

Safety and Hazards

Again, without specific data, it’s hard to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions. It’s also worth noting that the nitro group can be explosive under certain conditions, so care should be taken when handling this compound .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-4-methyl-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves the condensation of 4-methyl-1H-pyrazole-5-carbohydrazide with 3-nitrobenzaldehyde in the presence of a base to form the Schiff base, which is then reduced to the corresponding hydrazone using a reducing agent. The final step involves the isomerization of the hydrazone to the (E)-isomer using an acid catalyst.", "Starting Materials": [ "4-methyl-1H-pyrazole-5-carbohydrazide", "3-nitrobenzaldehyde", "Base (e.g. NaOH, KOH)", "Reducing agent (e.g. NaBH4, LiAlH4)", "Acid catalyst (e.g. HCl, H2SO4)" ], "Reaction": [ "Step 1: Dissolve 4-methyl-1H-pyrazole-5-carbohydrazide (1.0 equiv) and 3-nitrobenzaldehyde (1.0 equiv) in a suitable solvent (e.g. ethanol, methanol) and add a base (1.2 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with cold solvent to obtain the Schiff base.", "Step 4: Dissolve the Schiff base in a suitable solvent (e.g. ethanol, methanol) and add a reducing agent (1.2 equiv).", "Step 5: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 6: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g. dichloromethane, ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the hydrazone.", "Step 8: Dissolve the hydrazone in a suitable solvent (e.g. ethanol, methanol) and add an acid catalyst (e.g. HCl, H2SO4).", "Step 9: Stir the reaction mixture at room temperature for several hours until the isomerization is complete.", "Step 10: Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g. dichloromethane, ethyl acetate).", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the (E)-isomer of the final product." ] } | |

CAS-Nummer |

306758-96-3 |

Molekularformel |

C18H15N5O3 |

Molekulargewicht |

349.35 |

IUPAC-Name |

4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H15N5O3/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(10-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |

InChI-Schlüssel |

LTWCYGLURJMHGZ-YBFXNURJSA-N |

SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)

![2-[2-(4-methoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2598241.png)

![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)

![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)